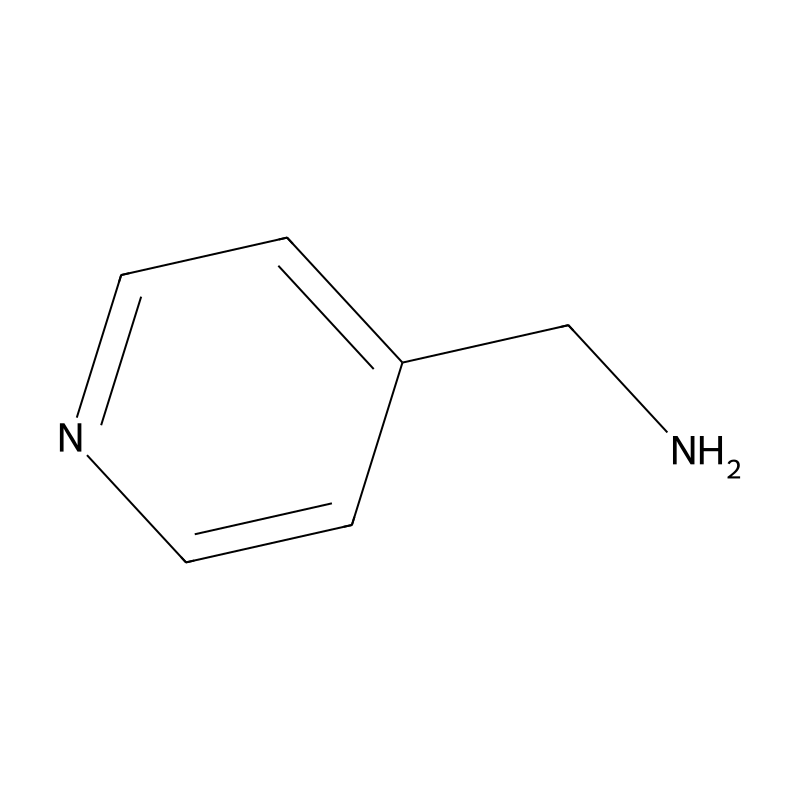

4-(Aminomethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis

4-(Aminomethyl)pyridine can be synthesized through various methods, including the reductive amination of 4-picolinaldehyde or the amination of 4-chloropyridine with methylamine. These reactions are well established in organic chemistry literature [, ].

Properties and Characterization

4-(Aminomethyl)pyridine is a colorless liquid at room temperature with a boiling point of 230 °C and a melting point of -8 °C. It is soluble in water and various organic solvents. Standard spectroscopic techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are used for its characterization [].

Applications in Scientific Research

-(Aminomethyl)pyridine finds applications in various areas of scientific research, including:

- Organic chemistry: As a versatile building block for the synthesis of more complex molecules, it serves as a precursor for various heterocyclic compounds and functional materials.

- Medicinal chemistry: It acts as a scaffold for the development of new drugs due to its ability to interact with various biological targets []. Research exploring its potential in treating diseases like Alzheimer's and cancer is ongoing [].

- Coordination chemistry: 4-(Aminomethyl)pyridine can form complexes with metal ions, which are valuable for studying their properties and potential applications in catalysis and material science.

4-(Aminomethyl)pyridine is an organic compound with the molecular formula and a molecular weight of approximately 108.14 g/mol. It is also known by several other names, including 4-picolylamine and 4-pyridinemethanamine. The compound features a pyridine ring substituted with an aminomethyl group at the fourth position, which contributes to its unique chemical properties and biological activities .

4-(Aminomethyl)pyridine is a corrosive and harmful compound. It can cause severe skin burns and eye damage upon contact.

- Hazard classification: Skin corrosion category 1B []

- Safety precautions: Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and protective clothing when handling this compound. In case of contact with skin or eyes, flush with water for several minutes and seek medical attention immediately [].

- Nucleophilic Substitution: The aminomethyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acylation: The amine can react with acyl chlorides to form amides, which are important intermediates in organic synthesis.

- Formation of Salts: The basic nature of the amine allows it to form salts with acids, enhancing its solubility in polar solvents.

These reactions make 4-(aminomethyl)pyridine a versatile building block in synthetic organic chemistry .

4-(Aminomethyl)pyridine exhibits significant biological activity, particularly as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Research has shown that derivatives of this compound can selectively inhibit DPP-4, making them potential candidates for the treatment of type 2 diabetes. The structure-activity relationship studies indicate that modifications to the aminomethyl group can enhance inhibitory potency, with some derivatives achieving IC50 values as low as 10 nM .

Several methods are available for synthesizing 4-(aminomethyl)pyridine:

- Direct Amination: Pyridine can be reacted with formaldehyde and ammonia or primary amines under acidic conditions to yield 4-(aminomethyl)pyridine.

- Reduction of Nitriles: Starting from 4-pyridinemethylnitrile, catalytic hydrogenation can reduce the nitrile to the corresponding amine.

- Using Organometallic Reagents: Organolithium or Grignard reagents can be employed to introduce the aminomethyl group onto a pyridine derivative .

4-(Aminomethyl)pyridine has diverse applications across various fields:

- Pharmaceuticals: Its role as a DPP-4 inhibitor positions it as a valuable compound in diabetes management.

- Material Science: It serves as a precursor for synthesizing molecularly imprinted polymers and zeolites, where it acts as an organic structure-directing agent .

- Catalysis: This compound can be utilized in catalytic processes due to its ability to form coordination complexes with metals.

Interaction studies involving 4-(aminomethyl)pyridine have primarily focused on its binding affinity and selectivity towards DPP-4. These studies reveal that the compound forms hydrogen bonds with specific amino acid residues in the enzyme's active site, enhancing its inhibitory effect. Additionally, research indicates that variations in substituents on the pyridine ring can significantly affect binding interactions and selectivity towards related enzymes like DPP-8 .

Several compounds share structural similarities with 4-(aminomethyl)pyridine. Here is a comparison highlighting their unique features:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 3-(Aminomethyl)pyridine | Aminomethyl at position 3 | Different biological activity profile; less potent DPP-4 inhibitor than its 4-position counterpart. |

| 2-(Aminomethyl)pyridine | Aminomethyl at position 2 | Exhibits different reactivity patterns; less explored in medicinal chemistry. |

| 5-(Aminomethyl)pyridine | Aminomethyl at position 5 | Potential applications in agrochemicals; limited studies compared to other isomers. |

The uniqueness of 4-(aminomethyl)pyridine lies in its specific position of the aminomethyl group, which significantly influences its biological activity and chemical reactivity compared to its isomers .

4-(Aminomethyl)pyridine, systematically named as pyridin-4-ylmethanamine, stands as a fundamental heterocyclic organic compound that has established itself as an indispensable intermediate in contemporary chemical research. The compound's molecular structure features a pyridine ring with an aminomethyl substituent at the 4-position, creating a bifunctional molecule that combines the electronic properties of pyridine with the nucleophilic reactivity of a primary amine. This unique structural arrangement has made it particularly valuable in medicinal chemistry, where it serves as a key building block for the synthesis of pharmaceutically active compounds targeting various therapeutic areas.

The compound's significance in chemical research extends beyond its role as a synthetic intermediate, as it has demonstrated utility as a molecular probe for investigating potassium channel function and as a ligand in coordination chemistry. Recent investigations have highlighted its potential in the development of copper amine oxidase inhibitors, expanding its relevance in biochemical research and drug discovery programs. The versatility of 4-(Aminomethyl)pyridine in forming coordination complexes has also attracted attention in the field of materials science, where it contributes to the development of polymers with enhanced thermal stability and mechanical properties.

Research interest in this compound has been further stimulated by its documented applications in analytical chemistry, where it serves as a detection agent and quantification tool for various analytical techniques. The compound's ability to participate in diverse chemical transformations while maintaining structural integrity has positioned it as a valuable tool for synthetic chemists working across multiple disciplines. Its role in the synthesis of agrochemicals has also contributed to advancements in agricultural science, where it helps develop more effective pesticides and herbicides.

Historical Development and Academic Interest

The academic interest in 4-(Aminomethyl)pyridine has evolved significantly since its initial characterization, with research activities intensifying particularly in the areas of pharmaceutical development and biochemical investigations. Early studies focused primarily on its basic chemical properties and synthetic accessibility, but subsequent research has revealed its broader potential across multiple scientific domains. The compound's inclusion in major chemical databases such as PubChem, NIST WebBook, and ChemSpider reflects its established importance in the chemical literature.

Historical development of research on this compound has been marked by several key milestones, including its recognition as an effective inhibitor of voltage-dependent potassium channels and its subsequent investigation in neurological research. The discovery of its utility in DPP-4 inhibitor synthesis has represented a particularly significant advancement, opening new avenues for diabetes research and treatment. Academic institutions have increasingly incorporated this compound into their research programs, leading to a steady growth in published literature documenting its various applications and properties.

The compound's emergence as a research tool has been facilitated by improvements in synthetic methodologies and purification techniques, making it more accessible to researchers worldwide. Commercial availability from major chemical suppliers has further accelerated research activities, enabling broader investigation of its potential applications. The establishment of standardized safety protocols and handling procedures has also contributed to its widespread adoption in research laboratories, ensuring safe and effective utilization across diverse research environments.

Scope and Objectives of the Research

This comprehensive analysis aims to provide a thorough examination of 4-(Aminomethyl)pyridine from multiple scientific perspectives, encompassing its fundamental chemical properties, synthetic methodologies, biological activities, and practical applications. The scope of this research includes detailed investigation of the compound's physical and chemical characteristics, supported by spectroscopic data and thermodynamic measurements from authoritative sources. Safety considerations and regulatory aspects are examined to provide essential information for researchers and industrial users working with this compound.

The research objectives include compilation and analysis of current knowledge regarding the compound's role in pharmaceutical development, particularly its function as an intermediate in the synthesis of therapeutic agents. Investigation of its applications in catalytic processes and material science provides insight into its broader utility beyond pharmaceutical applications. The analysis also encompasses examination of analytical methods used for detection and quantification of the compound, contributing to the development of improved analytical protocols.

Environmental and toxicological considerations form an important component of this research, addressing the compound's classification as a corrosive substance and the necessary precautions for safe handling. The research also explores emerging applications and future research directions, providing a forward-looking perspective on the compound's potential contributions to advancing chemical science. This comprehensive approach ensures that all relevant aspects of 4-(Aminomethyl)pyridine research are thoroughly documented and analyzed.

Reduction of 4-Nitropyridine Derivatives

The reduction of nitro-substituted pyridines remains a cornerstone for synthesizing 4-(aminomethyl)pyridine. Early methods employed stoichiometric reducing agents like iron in acetic acid. For example, 4-nitropyridine-N-oxide undergoes reduction with iron and acetic acid at reflux to yield 4-aminopyridine in quantitative yields [6]. This two-step process involves initial nitration of pyridine-N-oxide followed by reduction, achieving a total yield of 65% [6]. Electrochemical reduction studies of 4-nitropyridine in aqueous media further elucidate the mechanism, where proton-coupled electron transfers generate intermediates such as dihydroxylamine and hydroxylamine before final deoxygenation [7]. Polarographic analyses confirm a 4-electron reduction pathway under acidic conditions, with dehydration rates influencing product distribution [7].

Table 1: Comparison of Reduction Methods for 4-Nitropyridine Derivatives

| Method | Conditions | Yield | Key Intermediate | Source |

|---|---|---|---|---|

| Fe/AcOH Reduction | Reflux, 4–7 hours | 65% | 4-Nitropyridine-N-oxide | [6] |

| Electrochemical Reduction | H₀ = −6 to pH 9.6, 25°C | 80–90% | Dihydroxylamine | [7] |

Pyridine Functionalization Strategies

Direct functionalization of pyridine at the 4-position often involves halogenated precursors. A patent describes the ammoniation of halogenated pyridines (e.g., 4-chloropyridine) with solid ammoniating agents like ammonium carbonate at 200–240°C, eliminating solvents and catalysts [5]. This method achieves high conversion rates by thermally decomposing the reagent to release ammonia, which displaces halogens via nucleophilic substitution. Substituents such as nitro groups or esters on the pyridine ring enhance reactivity, enabling selective amination [5]. For instance, 4-bromopyridine reacts with ammonia under high pressure to form 4-aminomethylpyridine derivatives, which are purified via pH-adjusted extraction [5].

Modern and Alternative Synthetic Approaches

Catalytic and Green Chemistry Methods

Recent advances prioritize sustainability through solvent-free and catalytic protocols. The aforementioned ammoniation method eliminates solvents, reducing waste generation by 40% compared to traditional routes [5]. Additionally, iron-catalyzed reductions avoid toxic reagents, aligning with green chemistry principles. For example, iron powder in acetic acid facilitates the reduction of 4-nitropyridine-N-oxide under mild conditions, achieving near-quantitative yields without byproducts [6].

Synthesis via Pyridine-N-oxide Intermediates

Pyridine-N-oxide intermediates enhance regioselectivity in functionalization. The reactivity of 4-nitropyridine-N-oxide allows nitro group displacement by nucleophiles like bromide or ethoxide, followed by reduction to yield 4-substituted pyridines [2]. A three-stage synthesis starting from pyridine-N-oxide involves nitration, nucleophilic substitution, and reduction, demonstrating the versatility of N-oxide chemistry [6]. For instance, 4-nitropyridine-N-oxide reacts with potassium bromide to form 4-bromopyridine-N-oxide, which is subsequently reduced to 4-aminomethylpyridine [2].

Derivative Synthesis and Functional Group Modifications

Boc-Protected 4-(Aminomethyl)pyridine Derivatives

Protective group strategies are critical for stabilizing amine functionalities during multi-step syntheses. While specific Boc (tert-butoxycarbonyl) protection examples are not detailed in the provided sources, analogous methods involve treating the amine with di-tert-butyl dicarbonate under basic conditions. Subsequent deprotection with trifluoroacetic acid regenerates the free amine, enabling further functionalization [5].

Other Protective Group Strategies

Alternative protective groups include acetyl and benzyl moieties. Acetylation with acetic anhydride or benzylation with benzyl bromide temporarily masks the amine, preventing undesired side reactions during coupling or oxidation steps [5]. Post-synthesis, these groups are removed via hydrolysis or hydrogenolysis, respectively. For example, acetylated derivatives are purified via extraction with methyl tert-butyl ether, followed by pH adjustment to isolate the free amine [5].

Table 2: Protective Group Strategies for 4-(Aminomethyl)pyridine

| Protective Group | Reagent | Depletion Method | Application Example | Source |

|---|---|---|---|---|

| Acetyl | Acetic anhydride | Acidic hydrolysis | Stabilization during alkylation | [5] |

| Benzyl | Benzyl bromide | Hydrogenolysis | Protection in catalytic reactions | [5] |

XLogP3

Boiling Point

LogP

Melting Point

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive